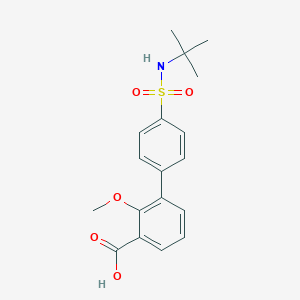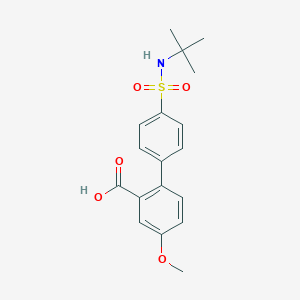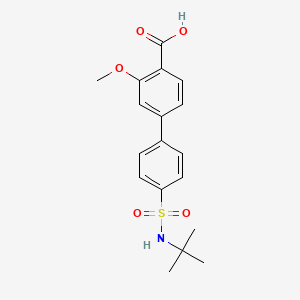
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-chlorobenzoic acid, 95% (5-tBSA-2-Cl-BA), is a synthetic compound that has recently been developed as a potential tool for scientific research. It is a crystalline solid with a molecular weight of 372.7 g/mol and a melting point of around 135°C. It is soluble in water, methanol, and ethanol, and has been used in a variety of laboratory experiments. This compound has been shown to have a number of biochemical and physiological effects, as well as a range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-tBSA-2-Cl-BA is not fully understood. However, it is known that it is a substrate for a number of enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450, and that it can act as an inhibitor of tyrosine kinase. Additionally, it has been shown to bind to a number of receptors, including the G protein-coupled receptor, the serotonin receptor, and the histamine receptor.
Biochemical and Physiological Effects
5-tBSA-2-Cl-BA has been shown to have a number of biochemical and physiological effects. It has been shown to have a number of anti-inflammatory effects, including the inhibition of the release of pro-inflammatory cytokines. Additionally, it has been shown to have a number of neuroprotective effects, including the protection of neurons from oxidative stress and the prevention of neurodegeneration. Furthermore, it has been shown to have a number of anti-cancer effects, including the inhibition of tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-tBSA-2-Cl-BA has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively stable and non-toxic. Additionally, it is soluble in a variety of solvents, making it easy to work with in a variety of laboratory experiments. However, it is important to note that it has a relatively low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-tBSA-2-Cl-BA in scientific research. It could be used in further studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds. Additionally, it could be used in further studies of the biochemical and physiological effects of various compounds, as well as in studies of the effects of various compounds on the activity of enzymes. Finally, it could be used in further studies of the anti-inflammatory, neuroprotective, and anti-cancer effects of various compounds.
Synthesemethoden
The synthesis of 5-tBSA-2-Cl-BA can be achieved via a multi-step process. The starting material is 4-t-butylsulfamoylphenol, which is reacted with a solution of 2-chlorobenzoic acid in acetic acid. The reaction is heated to a temperature of 70°C and stirred for 4 hours. The reaction mixture is then cooled and filtered, and the resulting solid is washed with a solution of sodium hydroxide to remove any residual acid. The final product is a white crystalline solid with a purity of 95%.
Wissenschaftliche Forschungsanwendungen
5-tBSA-2-Cl-BA has been used in a variety of laboratory experiments and scientific research. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) and as a reagent in the synthesis of other compounds. It has also been used to study the effects of various compounds on the activity of enzymes, as well as the effects of various compounds on the activity of enzymes. Additionally, it has been used in studies of the mechanisms of action of drugs, as well as in studies of the pharmacokinetics and pharmacodynamics of various compounds.
Eigenschaften
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAVLWGFPNRHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














